ITK inhibitor 2 -

ITK inhibitor 2

Catalog Number: EVT-3164591
CAS Number:
Molecular Formula: C25H33N5O2
Molecular Weight: 435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ITK inhibitor 2 involves multiple steps, typically starting from readily available chemical precursors. The process may include:

  1. Initial Compound Design: Using structure-based design principles, researchers identify potential scaffold structures that can effectively bind to the ATP-binding pocket of ITK.
  2. Chemical Modifications: Various functional groups are introduced to enhance binding affinity and selectivity. For instance, modifications may include the addition of aromatic rings or heterocycles that improve the compound's interaction with the kinase domain.
  3. Purification and Characterization: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Technical parameters such as temperature, reaction time, and solvent choice are critical during synthesis to optimize yield and minimize side reactions .

Molecular Structure Analysis

The molecular structure of ITK inhibitor 2 can be described in terms of its key components:

  • Core Structure: The core structure typically contains a scaffold that mimics ATP, allowing it to fit into the ATP-binding site of ITK.
  • Functional Groups: Specific functional groups are strategically placed to enhance binding interactions with the kinase domain. These may include halogens or electron-donating groups that stabilize the interaction.
  • 3D Conformation: The conformation is crucial for its activity; thus, computational modeling tools are often employed to predict and optimize its three-dimensional structure.

Data from X-ray crystallography or computational docking studies can provide insights into how ITK inhibitor 2 interacts with the active site of ITK, revealing critical binding interactions .

Chemical Reactions Analysis

ITK inhibitor 2 participates in several chemical reactions:

  1. Binding Reaction: The primary reaction involves the reversible binding of the inhibitor to the active site of ITK, inhibiting its kinase activity. This process can be quantified using kinetic assays to determine parameters like KiK_i (inhibition constant).
  2. Phosphorylation Reactions: By inhibiting ITK, the compound indirectly affects downstream phosphorylation events in T-cell signaling pathways, particularly those involving phospholipase C gamma 1 (PLCγ1), which is crucial for calcium mobilization .
  3. Metabolic Stability Studies: Chemical reactions involving metabolic degradation pathways are also analyzed to assess the stability and bioavailability of ITK inhibitor 2 in biological systems.

Each reaction's kinetics can be studied using various biochemical assays, including fluorescence-based methods that monitor changes in substrate phosphorylation levels .

Mechanism of Action

The mechanism of action for ITK inhibitor 2 primarily revolves around its ability to inhibit the enzymatic activity of ITK:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of ITK, the compound prevents ATP from accessing this site, thereby blocking phosphorylation events critical for T-cell activation.
  2. Impact on Signaling Pathways: Inhibition leads to reduced activation of downstream signaling molecules such as PLCγ1, mitogen-activated protein kinases (MAPKs), and nuclear factor kappa B (NFκB), ultimately affecting T-cell proliferation and cytokine production.
  3. Cellular Effects: Experimental data show that treatment with ITK inhibitor 2 results in decreased interleukin-2 production in activated T-cells, demonstrating its efficacy in modulating immune responses .
Physical and Chemical Properties Analysis

ITK inhibitor 2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 300-500 g/mol depending on specific modifications.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have variable solubility in aqueous solutions.
  • Stability: Stability studies indicate that the compound remains effective under physiological conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability .

Applications

The applications of ITK inhibitor 2 span various scientific fields:

  1. Therapeutic Development: As an immunomodulatory agent, it has potential applications in treating autoimmune diseases such as rheumatoid arthritis or lupus by dampening excessive T-cell responses.
  2. Cancer Research: Given its role in T-cell activation, it may be explored for use in cancer therapies where modulation of immune responses could enhance anti-tumor immunity.
  3. Basic Research Tools: Researchers utilize this compound to study T-cell signaling pathways and better understand immune system dynamics.
Introduction to ITK Signaling and Therapeutic Targeting

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T lymphocytes, natural killer cells, and mast cells [2] [4]. It acts as a critical mediator of T-cell receptor (TCR) signaling, bridging antigen recognition to intracellular activation cascades. Dysregulated ITK activity is implicated in pathological immune responses, including autoimmune disorders and lymphoproliferative diseases [4] [8]. The development of selective ITK inhibitors, such as ITK inhibitor 2 (JTE-051), represents a promising strategy to modulate aberrant immune pathways without broad immunosuppression [1] [6]. This review delineates the mechanistic basis for ITK targeting and the therapeutic potential of ITK inhibitor 2.

Role of IL-2-Inducible T-Cell Kinase (ITK) in T-Cell Receptor Signaling

ITK integrates signals downstream of TCR engagement through a tightly regulated molecular architecture:

  • Domain Organization: ITK contains pleckstrin homology (PH), Tec homology (TH), Src homology 3 (SH3), SH2, and catalytic kinase domains. The PH domain binds phosphatidylinositol-3,4,5-trisphosphate (PIP3), recruiting ITK to the plasma membrane upon TCR activation [2] [5].
  • Activation Mechanism: Following TCR ligation, Lck phosphorylates CD3 ITAMs, enabling ZAP-70 recruitment. ZAP-70 phosphorylates adaptors LAT and SLP-76, forming a scaffold for ITK binding. PIP3 interaction with the PH domain induces conformational changes, allowing Lck-mediated phosphorylation of ITK at Y511 and subsequent autophosphorylation at Y180 [2] [9].
  • Downstream Signaling: Activated ITK phosphorylates phospholipase C gamma 1 (PLCγ1), catalyzing PIP2 hydrolysis into inositol trisphosphate (IP3) and diacylglycerol (DAG). This triggers calcium release and protein kinase C (PKC) activation, driving nuclear translocation of transcription factors (NFAT, AP-1, NF-κB) and cytokine gene expression (e.g., IL-2) [2] [10].

Table 1: Key ITK Inhibitor Compounds [1] [5] [6]

Compound NameAlternative DesignationsCAS NumberMolecular FormulaMolecular WeightIC₅₀/Selectivity
ITK inhibitor 2JTE-051; JTE051; JTE 0511309784-09-5C₂₅H₃₃N₅O₂435.562 nM (ITK)
SoquelitinibCPI-818---Covalent ITK inhibitor
PRN694----0.3 nM (ITK); 1.4 nM (RLK)
GNE-9822----Ki = 0.7 nM (ITK)

ITK in Immune Regulation: Th2, Th9, and Th17 Differentiation

ITK governs CD4⁺ T-helper cell differentiation through lineage-specific pathways:

  • Th2 Polarization: ITK-deficient mice exhibit impaired Th2 responses to Leishmania major and Nippostrongylus brasiliensis, with reduced IL-4, IL-5, and IL-13 production. This occurs via defective IRF4 expression—a master regulator of Th2 commitment [2] [4].
  • Th9 Development: Under Th9-polarizing conditions, ITK ablation suppresses IL-9 and IRF4 expression. IL-2 administration rescues this defect, confirming ITK’s role in IL-9 transcription [2] [8].
  • Th17/Treg Balance: ITK inhibition skews differentiation away from pro-inflammatory Th17 cells (reducing IL-17A) toward FoxP3⁺ regulatory T cells (Tregs). This switch is calcium-dependent: Low Ca²⁺ flux favors Treg differentiation by suppressing mTOR and BATF transcription factors essential for Th17 lineage commitment [3] [10].

Table 2: Cytokine Profiles Regulated by ITK in T-Helper Subsets [2] [4] [10]

Cell TypeKey Transcription FactorsCytokines RegulatedEffect of ITK Inhibition
Th2GATA3, IRF4IL-4, IL-5, IL-13↓ Production
Th9IRF4, PU.1IL-9↓ Differentiation & secretion
Th17RORγT, STAT3IL-17A, IL-17F, IL-21↓ IL-17A; No change in RORγT mRNA
TregFoxP3IL-10, TGF-β↑ Differentiation & suppressive function

Pathogenic Implications of ITK Dysregulation in Autoimmune Diseases and Lymphomas

Dysfunctional ITK signaling underpins multiple immune pathologies:

  • Autoimmune Disorders:
  • In murine asthma models, ITK deficiency attenuates airway hyperresponsiveness and Th2 cytokine infiltration [2] [4].
  • Patients with atopic dermatitis show elevated ITK expression in peripheral T cells, while ITK inhibition reduces inflammation in contact hypersensitivity models [2].
  • In aplastic anemia (AA), CD8⁺ T cells exhibit increased phosphorylated ITK (p-ITK). ITK inhibitors alleviate bone marrow hypoplasia and restore cytopenia by suppressing T-cell infiltration and inflammatory cytokines (IFN-γ, TNF-α) [8].
  • Lymphoproliferative Diseases:
  • Biallelic ITK mutations cause severe EBV-driven lymphoproliferation, lymphoma, and hemophagocytic lymphohistiocytosis due to T-cell dysfunction [4] [7].
  • Angioimmunoblastic T-cell lymphoma (AITL) patients overexpress ITK, suggesting oncogenic roles [4] [8].

Rationale for Targeting ITK in Immune-Mediated Disorders

ITK inhibitor 2 exemplifies precision immunomodulation with distinct advantages:

  • Mechanistic Selectivity: As a potent ITK antagonist (IC₅₀ = 2 nM), it minimizes off-target effects on related kinases (e.g., Btk) through high-affinity ATP-binding site engagement [1] [6]. Its irreversible binding to Cys442 exploits a unique cysteine residue in ITK’s catalytic domain, enhancing specificity [5] [9].
  • Pathway-Specific Immunomodulation: Unlike broad immunosuppressants (e.g., cyclosporine), ITK inhibitor 2 selectively dampens TCR-driven effector functions while preserving regulatory T-cell activity. This rebalances Th17/Treg ratios in inflamed tissues [3] [10].
  • Therapeutic Versatility: Preclinical data support efficacy in:
  • Allergic inflammation: Suppresses IL-2, IFN-γ, and IL-17 in human lung fragments [5].
  • Lymphoma: Reduces malignant T-cell proliferation in AITL models [4] [8].
  • Aplastic anemia: Reverses cytopenia via Treg expansion [8].
  • Delivery Innovations: Inhaled formulations enable localized lung delivery (e.g., for asthma), limiting systemic exposure [5].

Concluding Remarks

ITK inhibitor 2 exemplifies the convergence of structural biology and immunology in developing targeted therapies. By precisely disrupting ITK-dependent TCR signaling, it offers a paradigm shift from nonspecific immunosuppression toward pathway-selective intervention. Ongoing optimization of bioavailability, kinase selectivity, and delivery systems will further solidify its translational potential.

Properties

Product Name

ITK inhibitor 2

IUPAC Name

(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide

Molecular Formula

C25H33N5O2

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1

InChI Key

ZZZXGCPVQQOASC-INIZCTEOSA-N

SMILES

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5

Canonical SMILES

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5

Isomeric SMILES

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.